3-[(4-Fluorophenyl)sulfanyl]-4-methyl-5-pentyl-1-phenylpyridin-2(1H)-one
Description
3-[(4-Fluorophenyl)sulfanyl]-4-methyl-5-pentyl-1-phenylpyridin-2(1H)-one is a structurally complex pyridinone derivative featuring a 4-fluorophenylsulfanyl substituent at position 3, a methyl group at position 4, a pentyl chain at position 5, and a phenyl ring at position 1.
Properties
CAS No. |
918543-40-5 |
|---|---|
Molecular Formula |
C23H24FNOS |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-4-methyl-5-pentyl-1-phenylpyridin-2-one |
InChI |
InChI=1S/C23H24FNOS/c1-3-4-6-9-18-16-25(20-10-7-5-8-11-20)23(26)22(17(18)2)27-21-14-12-19(24)13-15-21/h5,7-8,10-16H,3-4,6,9H2,1-2H3 |
InChI Key |
LOPPXNNOOYBYNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CN(C(=O)C(=C1C)SC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)sulfanyl]-4-methyl-5-pentyl-1-phenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Thioether Group: The thioether group is introduced by reacting the pyridine derivative with 4-fluorothiophenol under suitable conditions.
Substitution Reactions: Further substitution reactions are carried out to introduce the methyl, pentyl, and phenyl groups at the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)sulfanyl]-4-methyl-5-pentyl-1-phenylpyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
3-[(4-Fluorophenyl)sulfanyl]-4-methyl-5-pentyl-1-phenylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)sulfanyl]-4-methyl-5-pentyl-1-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridinone and Thiazole Derivatives
Compounds with pyridinone or thiazole cores and fluorinated aryl substituents are well-studied for their crystallographic and electronic properties. For example:
- Compound 4 (): 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- Compound 5 (): 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
Both compounds crystallize in triclinic systems (space group P̄1) with two independent molecules per asymmetric unit. Their fluorophenyl groups adopt planar or near-perpendicular orientations relative to the core heterocyclic rings, influencing packing efficiency and intermolecular interactions (e.g., π-π stacking, C–H···F contacts) . By contrast, the pentyl chain in the target compound may introduce greater conformational flexibility, reducing crystallinity compared to rigid thiazole derivatives.
Chalcone-Based Fluorophenyl Derivatives
Chalcones with fluorophenyl substituents () exhibit variable dihedral angles between aromatic rings, affecting planarity and intermolecular interactions:
The pentyl chain may enhance lipophilicity, favoring nonpolar interactions absent in shorter-chain analogs.
Substituent Effects on Physicochemical Properties
- Fluorophenyl Groups : Fluorine’s electronegativity enhances dipole moments and stabilizes crystal lattices via C–H···F or F···π interactions .
- Sulfanyl vs. Thiazole/Chalcone Moieties : The sulfanyl group in the target compound may exhibit weaker hydrogen-bonding capacity compared to thiazole nitrogen or chalcone carbonyl oxygen, reducing polar interactions.
Biological Activity
3-[(4-Fluorophenyl)sulfanyl]-4-methyl-5-pentyl-1-phenylpyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that highlight its pharmacological properties, including its mechanisms of action, efficacy against specific biological targets, and related case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a sulfanyl group and a fluorophenyl moiety, which are known to influence its biological activity. The presence of the fluorine atom often enhances lipophilicity and metabolic stability, potentially improving the compound's bioavailability.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The incorporation of the 4-fluorophenyl group has been linked to enhanced radical scavenging activity, which is crucial for protecting cellular components from oxidative damage.
Enzyme Inhibition
Studies have shown that derivatives of this compound can act as inhibitors for various enzymes. For instance, a related compound demonstrated inhibitory effects on tyrosinase (AbTYR), with IC50 values in the low micromolar range. This suggests potential applications in skin whitening products and treatments for hyperpigmentation disorders .
| Compound | IC50 (μM) | Target |
|---|---|---|
| 3a | 0.19 | AbTYR |
| 2a | 4.49 | AbTYR |
| Kojic Acid | 17.76 | AbTYR |
Antimicrobial Activity
The antimicrobial properties of similar compounds have also been explored. For example, derivatives were tested against various bacterial strains using the agar disc-diffusion method, showing promising results against Gram-positive and Gram-negative bacteria .
Case Study 1: Inhibition of Tyrosinase
In a study focused on tyrosinase inhibition, several analogs of the compound were synthesized and evaluated. The results indicated that modifications to the sulfanyl group significantly influenced inhibitory potency. The most effective derivatives exhibited IC50 values ranging from 0.19 to 4.49 μM, indicating their potential as therapeutic agents for conditions associated with excessive melanin production.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of a series of compounds similar to 3-[(4-Fluorophenyl)sulfanyl]-4-methyl-5-pentyl-1-phenylpyridin-2(1H)-one against pathogens such as Staphylococcus aureus and Escherichia coli. The study found that certain derivatives displayed effective inhibition at concentrations as low as 1 mM, suggesting their viability as antimicrobial agents .
The biological activity of this compound is likely mediated through several mechanisms:
- Radical Scavenging : The structure allows for effective interaction with free radicals.
- Enzyme Interaction : The sulfanyl group may facilitate binding to active sites on enzymes like tyrosinase.
- Cell Membrane Permeability : The fluorinated phenyl group enhances membrane permeability, allowing better cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
